
Urea, 1-(2-fluoroethyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-fluoroethyl)-3-nitro- is an organic compound with the molecular formula C3H6FN3O3 This compound is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group and another by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-nitro- typically involves the reaction of 2-fluoroethylamine with nitrourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Urea, 1-(2-fluoroethyl)-3-nitro- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium thiolate (NaSMe) or primary amines (RNH2) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Urea, 1-(2-fluoroethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-fluoroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a nitro group.
Urea, 1,3-bis(2-fluoroethyl)-: Contains two fluoroethyl groups instead of one.
Urea, (2-fluoroethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Urea, 1-(2-fluoroethyl)-3-nitro- is unique due to the presence of both the fluoroethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research, making it a valuable compound for scientific investigations.
Properties
CAS No. |
33021-92-0 |
|---|---|
Molecular Formula |
C3H6FN3O3 |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-nitrourea |
InChI |
InChI=1S/C3H6FN3O3/c4-1-2-5-3(8)6-7(9)10/h1-2H2,(H2,5,6,8) |
InChI Key |
XAOCRUPQPXSJEN-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)NC(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


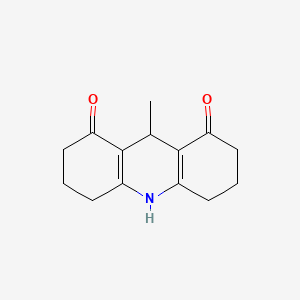
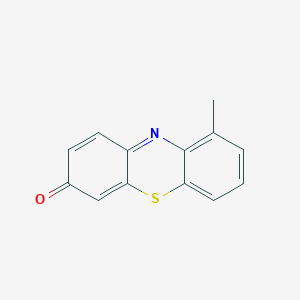

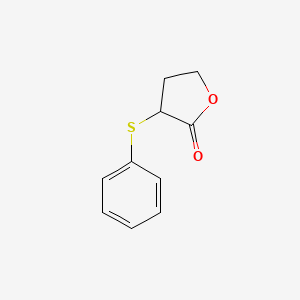
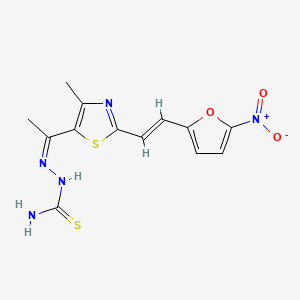
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
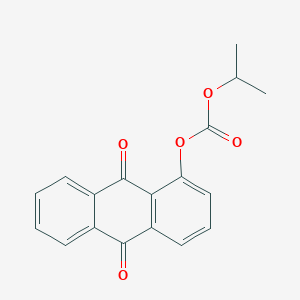
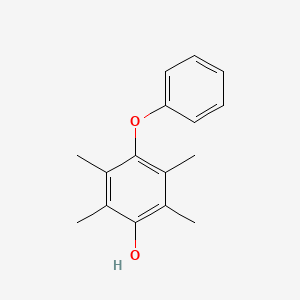
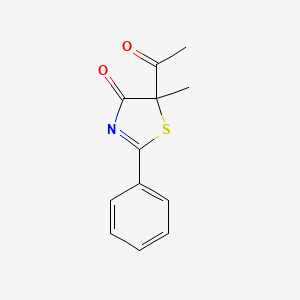
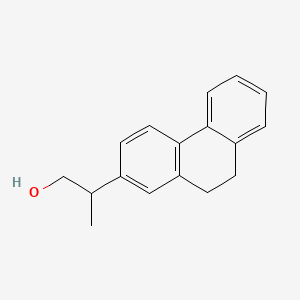
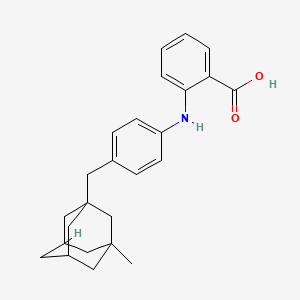
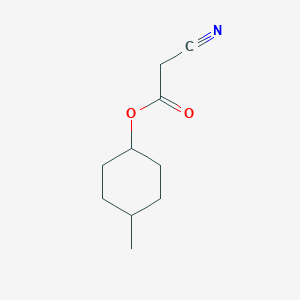
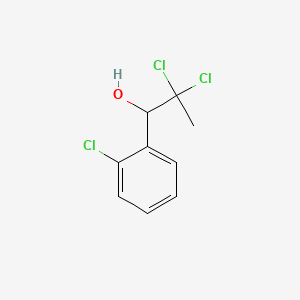
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
